Tetraphenylphosphonium tetrafluoroborate
Overview
Description
Tetraphenylphosphonium tetrafluoroborate (TPPBF4) is a chemical compound that is widely used in scientific research. It is a salt that is formed by the reaction of tetraphenylphosphonium cation (TPP+) and tetrafluoroborate anion (BF4-). TPPBF4 is a white crystalline powder that is soluble in polar solvents such as water and ethanol. This compound has various applications in the field of chemistry, biology, and medicine.
Scientific Research Applications
1. Catalysis and Polymerization
Tetraphenylphosphonium tetrafluoroborate (Ph4PBF4) has been utilized effectively in catalyzing epoxide-initiated cation-olefin polycyclization reactions, showing broad functional group tolerance and water and oxygen tolerance (Tian et al., 2016). Moreover, it has been used as a photoinitiator in the polymerization of styrene and methyl methacrylate, indicating its potential in radical-initiated polymerization processes (Asai et al., 1982).
2. Microporous Polymer Networks
Ph4PBF4 and related compounds have been explored for the development of microporous polymer networks. These networks, like anionic borate networks (ABNs), combine the fields of weakly coordinating anions and microporous materials, potentially leading to materials where the countercation is mobile and fully accessible in the solid state (Fischer et al., 2013).
3. Surface Chemistry and Thermal Stability
Research has demonstrated that Ph4PBF4 displays exceptional thermal stability. Surface analysis of eutectic mixtures of Ph4PBF4 in the liquid state reveals interesting ionic interactions and properties (Scheuermeyer et al., 2016).
4. Weakly Coordinating Cations
Ph4PBF4 has been investigated for its potential as a weakly coordinating cation (WCC), a role crucial in catalysis and material science. It has shown effectiveness comparable to other WCCs, like P2 and P5 phosphazenium ions (Dempsey & Kass, 2022).
5. Mitochondrial Research
In the field of biological research, Ph4PBF4 has been used to study the calcium transport system in mitochondria, particularly its inhibition of Na+-stimulated Ca2+ efflux from brain mitochondria (Karadjov et al., 1986).
properties
IUPAC Name |
tetraphenylphosphanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.BF4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBFAYVSDYMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BF4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylphosphonium tetrafluoroborate | |
CAS RN |
426-79-9 | |
Record name | Tetraphenylphosphonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylphosphonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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